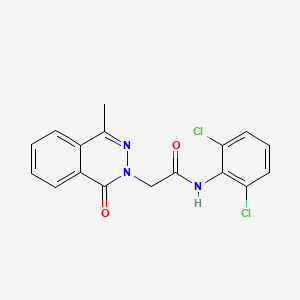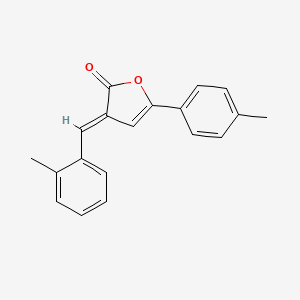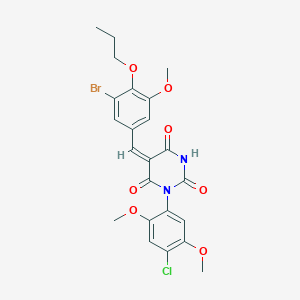![molecular formula C21H16Cl2N2O2 B4900068 bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a chelating agent that can selectively bind to metal ions, making it useful in the extraction and separation of metal ions from solutions. In
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime has been widely used in scientific research for its ability to selectively bind to metal ions. It has been used in the extraction and separation of actinide and lanthanide ions from nuclear waste, as well as in the extraction of metals from ores. This compound has also been used as a chelating agent in analytical chemistry for the determination of metal ions in various samples. Additionally, this compound has been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the formation of a complex between the this compound molecule and a metal ion. The this compound molecule contains two oxygen atoms and two nitrogen atoms that can coordinate with the metal ion, forming a stable complex. The selectivity of this compound for certain metal ions is due to the size and charge of the metal ion, as well as the steric hindrance of the this compound molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause significant damage to DNA. Additionally, this compound has been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime in lab experiments include its high selectivity for certain metal ions, its ability to form stable complexes, and its relatively low toxicity. However, the use of this compound can be limited by its solubility in certain solvents and its potential for degradation under certain conditions.
Direcciones Futuras
There are several future directions for research on bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, the use of this compound in drug delivery systems and catalysis is an area of active research. Further studies on the biochemical and physiological effects of this compound could also provide valuable insights into its potential applications.
Métodos De Síntesis
The synthesis of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the reaction of bis(4-chlorophenyl)methanone with 4-methylphenyl isocyanate, followed by the addition of hydroxylamine hydrochloride. The resulting product is purified through recrystallization, yielding this compound as a white crystalline solid. The synthesis of this compound is well-established and has been extensively studied in scientific literature.
Propiedades
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-14-2-12-19(13-3-14)24-21(26)27-25-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZCQWVWYLQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)


![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)



![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)

![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)